

Hydrolysis of C.I. Reactive Blue 19 at different pH and temperatures.

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Compound of Interest

Compound Name: C.I.Reactive Blue 19

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Technical Support Center: Hydrolysis of C.I. Reactive Blue 19

Welcome to the technical support center for the analysis of C.I. Reactive Blue 19 hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation related to the stability of this dye under varying pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is C.I. Reactive Blue 19 and why is its hydrolysis significant?

A1: C.I. Reactive Blue 19, also known as Remazol Brilliant Blue R, is a vinyl sulfone-type reactive dye. Its significance lies in its ability to form a covalent bond with fibers like cotton. However, in aqueous solutions, particularly under alkaline conditions, the dye can react with water instead of the fiber, a process called hydrolysis. This hydrolyzed form of the dye cannot bind to the fabric, leading to issues in dyeing efficiency, color fastness, and the generation of colored effluents. Understanding the kinetics of its hydrolysis is crucial for optimizing dyeing processes and for environmental remediation efforts.

Q2: What are the primary factors that influence the hydrolysis rate of C.I. Reactive Blue 19?



A2: The primary factors influencing the hydrolysis rate are pH and temperature. Generally, an increase in both pH and temperature accelerates the hydrolysis process. The liquor ratio and salt concentration in the dye bath can also affect the rate of hydrolysis.[1]

Q3: What are the hydrolysis products of C.I. Reactive Blue 19?

A3: C.I. Reactive Blue 19 is typically supplied in its sulfatoethyl sulfone form. Under alkaline conditions, it is converted to the more reactive vinyl sulfone form. This vinyl sulfone intermediate can then either react with the hydroxyl groups of a substrate (like cellulose) or undergo hydrolysis by reacting with water to form the inactive hydroxyethyl sulfone derivative.

Q4: How can the hydrolysis of C.I. Reactive Blue 19 be monitored experimentally?

A4: The most common and effective method for monitoring the hydrolysis of C.I. Reactive Blue 19 is High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the unhydrolyzed (reactive) and hydrolyzed forms of the dye. Spectrophotometry can also be used to measure the overall color change, but it does not distinguish between the reactive and hydrolyzed species.

Data on Hydrolysis of C.I. Reactive Blue 19

The rate of hydrolysis of C.I. Reactive Blue 19 is highly dependent on the pH and temperature of the solution. Below are tables summarizing available quantitative data.

Table 1: Effect of pH on the Hydrolysis of C.I. Reactive Blue 19 at 64°C

рН	Observation	
7.5	Hydrolysis is relatively slow.	
8.77	Hydrolysis is rapid and complete within 5 minutes.[2]	

Table 2: Half-life of C.I. Reactive Blue 19 at pH 4 under Thermal-Pressure-Mediated Conditions



Temperature (°C)	Half-life (minutes)	
40	2247.5[3]	
120	339.4[3]	

Note: The data in Table 2 was obtained under specific experimental conditions involving thermal and pressure mediation, which may influence the hydrolysis rates.

Experimental Protocols

Protocol for Monitoring Hydrolysis by HPLC

This protocol provides a general framework for studying the kinetics of C.I. Reactive Blue 19 hydrolysis.

- 1. Materials and Reagents:
- C.I. Reactive Blue 19
- Deionized water
- Buffer solutions for various pH values (e.g., phosphate buffers for acidic to neutral pH, carbonate-bicarbonate buffers for alkaline pH)
- · Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- HPLC-grade acetonitrile and water
- Reagents for mobile phase preparation (e.g., phosphoric acid or formic acid for MS-compatible methods)[4]
- Syringe filters (0.45 μm)
- 2. Preparation of Dye Solutions:
- Prepare a stock solution of C.I. Reactive Blue 19 in deionized water.



- In separate temperature-controlled reaction vessels, add the desired buffer solution.
- Allow the buffer to equilibrate to the target temperature.
- Initiate the hydrolysis reaction by adding a known volume of the dye stock solution to the pre-heated buffer.
- 3. Sample Collection and Preparation:
- At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the hydrolysis reaction by neutralizing the sample to pH 7 with a dilute acid (e.g., HCl). This is a critical step to prevent further hydrolysis during sample processing.
- Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
- 4. HPLC Analysis:
- Column: A reverse-phase C18 column is typically suitable.
- Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is commonly used.
- Detection: A UV-Vis detector set at the maximum absorbance wavelength of C.I. Reactive Blue 19 (around 590-600 nm).
- Injection Volume: Typically 10-20 μL.
- Quantification: Develop a calibration curve using standards of known concentrations of the unhydrolyzed dye. The concentration of the hydrolyzed dye can be determined by the decrease in the concentration of the unhydrolyzed form.

Troubleshooting Guide



Issue	Possible Cause(s)	Recommended Solution(s)
Inconsistent or non- reproducible hydrolysis rates	Inaccurate temperature control. 2. Fluctuation in pH during the experiment. 3. Inconsistent mixing of the reaction solution.	1. Use a calibrated and stable water bath or heating block. 2. Ensure the buffer capacity is sufficient to maintain the pH upon addition of the dye solution. Verify the final pH of the reaction mixture. 3. Use consistent stirring or agitation throughout the experiment.
Peak tailing or broad peaks in HPLC chromatogram	1. Column degradation. 2. Interaction of the dye with active sites on the column packing. 3. Inappropriate mobile phase pH.	1. Flush the column with a strong solvent or replace it if necessary. 2. Use a mobile phase with a suitable modifier or a different type of column. 3. Adjust the mobile phase pH to ensure the dye is in a single ionic form.
Baseline drift in HPLC chromatogram	1. Non-homogeneous mobile phase. 2. Column not fully equilibrated with the mobile phase. 3. Contamination in the detector cell.	1. Ensure the mobile phase is thoroughly mixed and degassed.[5] 2. Allow sufficient time for the column to equilibrate, especially when changing mobile phase composition.[5] 3. Flush the detector cell with a strong solvent like methanol or isopropanol.[5]
No separation between unhydrolyzed and hydrolyzed dye peaks	Inadequate mobile phase gradient. 2. Unsuitable column chemistry.	1. Optimize the gradient profile (e.g., change the slope or initial/final composition). 2. Try a different reverse-phase column with a different stationary phase chemistry.

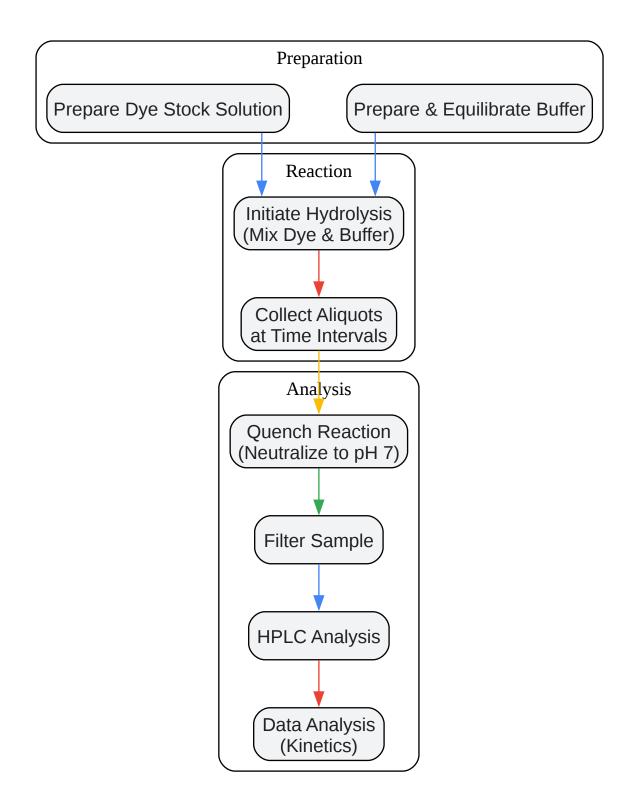


Visualizing Experimental and Chemical Pathways

Experimental Workflow

The following diagram outlines the typical workflow for a kinetic study of C.I. Reactive Blue 19 hydrolysis.





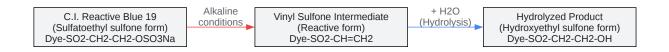
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Kinetic study workflow for C.I. Reactive Blue 19 hydrolysis.

Hydrolysis Pathway of C.I. Reactive Blue 19

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This diagram illustrates the chemical transformation of C.I. Reactive Blue 19 from its stable form to the hydrolyzed product.



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